molecular formula C11H15N3O2 B14559093 Hydrazinecarboxamide, N-(1-oxopropyl)-2-(phenylmethyl)- CAS No. 62123-36-8

Hydrazinecarboxamide, N-(1-oxopropyl)-2-(phenylmethyl)-

Cat. No.: B14559093
CAS No.: 62123-36-8
M. Wt: 221.26 g/mol
InChI Key: YUZUYPSHONRNIT-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, N-(1-oxopropyl)-2-(phenylmethyl)- is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazinecarboxamide group, a 1-oxopropyl group, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing Hydrazinecarboxamide, N-(1-oxopropyl)-2-(phenylmethyl)- involves a three-component cascade annulation reaction. This method utilizes rhodium (III)-catalyzed C–H activation, cyclization, and nucleophilic attack to construct the N-oxopropyl chain of isoquinolone derivatives . The reaction conditions typically involve the use of oxazoles as both the directing group and potential functionalized reagents.

Industrial Production Methods

While specific industrial production methods for Hydrazinecarboxamide, N-(1-oxopropyl)-2-(phenylmethyl)- are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, N-(1-oxopropyl)-2-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives with altered oxidation states.

Scientific Research Applications

Hydrazinecarboxamide, N-(1-oxopropyl)-2-(phenylmethyl)- has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Hydrazinecarboxamide, N-(1-oxopropyl)-2-(phenylmethyl)- exerts its effects involves interactions with molecular targets and pathways. The compound’s hydrazinecarboxamide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The phenylmethyl group contributes to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarboxamide, N-(1-oxopropyl)-: This compound shares the hydrazinecarboxamide and 1-oxopropyl groups but lacks the phenylmethyl group.

    Hydrazinecarboxamide, N-(2-phenylethyl)-: This compound has a similar structure but with a 2-phenylethyl group instead of the 1-oxopropyl group.

Uniqueness

Hydrazinecarboxamide, N-(1-oxopropyl)-2-(phenylmethyl)- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both the 1-oxopropyl and phenylmethyl groups distinguishes it from other hydrazine derivatives, providing a unique set of properties for research and industrial use.

Properties

CAS No.

62123-36-8

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N-[(benzylamino)carbamoyl]propanamide

InChI

InChI=1S/C11H15N3O2/c1-2-10(15)13-11(16)14-12-8-9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3,(H2,13,14,15,16)

InChI Key

YUZUYPSHONRNIT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=O)NNCC1=CC=CC=C1

Origin of Product

United States

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